1-Bromo-4-(1-fluorovinyl)benzene

Vue d'ensemble

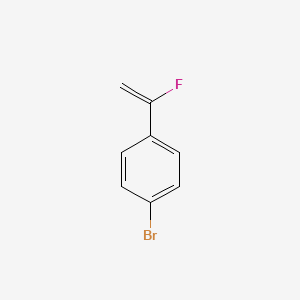

Description

1-Bromo-4-(1-fluorovinyl)benzene is a halogenated aromatic compound with the molecular formula C8H6BrF. It is characterized by a benzene ring substituted with a bromine atom and a fluorovinyl group. This compound is of significant interest in various fields, including organic synthesis and material science, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .

Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that include bromination, reduction, and diazotization reactions. These methods are designed to maximize yield and purity while minimizing production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-(1-fluorovinyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Typical reagents include bromine and Lewis acid catalysts such as aluminum chloride or ferric bromide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- 1-Bromo-4-(1-fluorovinyl)benzene is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple organic reactions, facilitating the creation of complex molecules.

- Example : It can be employed in the synthesis of vinyl fluorides, which are important in various chemical reactions due to their unique properties.

-

Material Science

- The compound is used in developing new materials with specific properties. Its halogenated structure contributes to enhanced thermal stability and chemical resistance.

- Case Study : Research has demonstrated that polymers synthesized using this compound exhibit improved mechanical properties compared to those made from non-halogenated precursors.

-

Pharmaceuticals

- This compound plays a role in synthesizing pharmaceutical agents, particularly atypical antipsychotic medications. Its unique structure allows for modifications that can lead to improved efficacy and reduced side effects.

- Example : It has been investigated as a precursor in the synthesis of compounds targeting specific neurotransmitter systems in the brain.

Toxicity and Environmental Impact

The environmental and health implications of this compound are also significant. Toxicity studies indicate that while it is useful in various applications, care must be taken regarding its handling and disposal.

- Toxicity Data :

- Median lethal dose (LD50) values suggest moderate toxicity, with studies indicating adverse effects at high exposure levels.

- The compound is registered under the U.S. Environmental Protection Agency’s Toxic Substances Control Act as a high production volume chemical, indicating its widespread use and the need for careful monitoring.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(1-fluorovinyl)benzene primarily involves its reactivity in electrophilic aromatic substitution and coupling reactions. The bromine atom on the benzene ring acts as a site for electrophilic attack, leading to the formation of various intermediates and final products . The fluorovinyl group can also participate in reactions, contributing to the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom on the benzene ring.

1-Bromo-4-fluorobenzene (C6H4BrF): Similar to 1-Bromo-4-(1-fluorovinyl)benzene but lacks the fluorovinyl group.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a fluorovinyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Activité Biologique

1-Bromo-4-(1-fluorovinyl)benzene, with the CAS number 144989-16-2, is an organobromine compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a fluorovinyl group attached to a benzene ring, contributing to its unique chemical reactivity and biological interactions. The presence of halogen substituents significantly influences its electronic properties and interactions with biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. The fluorovinyl group enhances the compound's ability to interact with DNA, leading to increased cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves:

- Covalent Binding : The compound can form covalent bonds with nucleophilic sites on DNA, leading to structural modifications that inhibit replication and transcription.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis through mitochondrial pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, although specific targets remain under investigation .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds revealed that the presence of both bromine and fluorine atoms significantly enhances biological activity. For instance, compounds lacking these halogens exhibited reduced potency in inhibiting tumor growth, underscoring the importance of these substituents in drug design .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1-bromo-4-(1-fluoroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYCFEQIZGEBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144989-16-2 | |

| Record name | 1-bromo-4-(1-fluoroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.